molecular formula C8H11NO2 B1266040 2-(4-Aminophenoxy)ethanol CAS No. 6421-88-1

2-(4-Aminophenoxy)ethanol

Cat. No. B1266040
CAS RN: 6421-88-1
M. Wt: 153.18 g/mol
InChI Key: SRCAKTIYISIAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07419984B2

Procedure details

A mixture of 2-(4-nitro-phenoxy)-ethanol (1.0 g, 5.5 mmol), 10% palladium on carbon (110 mg), methanol (40 ml), and ethyl acetate (20 ml) was treated with hydrogen gas (50 psi) on a Parr shaker for 1 hour. The mixture was filtered through a pad of celite under suction and the filtrate was concentrated under reduced pressure to give 2-(4-amino-phenoxy)-ethanol (820 mg, 99% yield). 1H NMR (DMSO-d6) δ 3.61-3.64 (m, 2H, CH2), 3.80 (t, 2H, J=5.0 Hz CH2), 4.57 (br s, 2H, NH2), 4.74 (t, 1H, J=5.6 Hz, OH), 6.47 (d, 2H, J=8.7 Hz, Ar), 6.62 (d, 2H, J=8.8 Hz, Ar).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([O:8][CH2:9][CH2:10][OH:11])=[CH:6][CH:5]=1)([O-])=O.CO.[H][H]>[Pd].C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH2:9][CH2:10][OH:11])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCCO)C=C1
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
110 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite under suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.